1-(3-Fluorobenzyl)-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-13-10(14)12/h1-6H,7H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQCGFEDAZRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigative Paradigms of Biological Activity for 1 3 Fluorobenzyl 1h Imidazol 2 Amine Analogues
Broad-Spectrum Pharmacological Activities of Imidazole-Containing Compounds
The versatility of the imidazole (B134444) ring allows for its incorporation into a diverse range of molecular architectures, leading to a broad spectrum of pharmacological effects. rsc.org Imidazole derivatives have been extensively studied and have shown promise in various therapeutic areas. The electronic characteristics of the imidazole ring enable it to interact with a variety of biological targets, including enzymes and receptors, through various non-covalent interactions. researchgate.net
Antimicrobial Research Pathways
The emergence of antimicrobial resistance is a critical global health challenge, necessitating the discovery of new and effective antimicrobial agents. Imidazole derivatives have been a significant area of focus in this research. The antimicrobial mechanism of some imidazole-containing compounds involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death. nih.gov
Research into 2-aminoimidazole (2-AI) derivatives, which are structurally related to 1-(3-Fluorobenzyl)-1H-imidazol-2-amine, has revealed their potential as antibiofilm agents. rsc.orgnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. rsc.org Certain 2-AI analogues have demonstrated the ability to inhibit the formation of biofilms and disperse pre-existing ones in various pathogenic bacteria. rsc.orgnih.gov
A study on novel imidazole derivatives synthesized from 2-hydroxy-1-naphthaldehyde demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacterial strains. mdpi.com Another area of investigation involves the synthesis of 2-(3-fluorobenzyl)-1H-benzimidazole derivatives, which have shown moderate to excellent antibacterial activities. researchgate.net
Table 1: Antimicrobial Activity of Selected Imidazole Analogues
| Compound/Analogue Class | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 2-Aminoimidazole/triazole amides | Pseudomonas aeruginosa, Acinetobacter baumannii (MDR), Staphylococcus aureus (MRSA), Escherichia coli | Modulation of biofilm activity | nih.gov |
| 2-Aminoimidazole triazoles (2-AITs) | Acinetobacter baumannii, Staphylococcus aureus (MRSA) | Biofilm dispersal and antibacterial properties; biofilm inhibition at low micromolar concentrations. | rsc.org |
| 2-Aminoimidazole (2-AI) variant H10 | Pseudomonas aeruginosa, Staphylococcus aureus | Resensitizes bacteria to antibiotics. | nih.gov |
| 2-(3-fluorobenzyl)-1H-benzimidazole derivatives | Gram-positive and Gram-negative bacteria | Moderate to excellent antibacterial activity. | researchgate.net |
| Imidazole derivatives from 2-hydroxy-1-naphthaldehyde | Staphylococcus aureus, Escherichia coli | Effective against different bacterial strains. | mdpi.com |
Antifungal Research Pathways
Fungal infections, particularly those caused by opportunistic pathogens in immunocompromised individuals, are a growing concern. Imidazole-based compounds are a well-established class of antifungal agents. researchgate.net The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death. nih.gov
A series of 2-aminoimidazole/triazole amides has been shown to modulate the biofilm activity of the pathogenic yeasts Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, research on 2-(3-fluorobenzyl)-1H-benzimidazole derivatives has demonstrated their potential as antifungal agents against selected fungal strains. researchgate.net
Table 2: Antifungal Activity of Selected Imidazole Analogues
| Compound/Analogue Class | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 2-Aminoimidazole/triazole amides | Candida albicans, Cryptococcus neoformans | Modulation of biofilm activity | nih.gov |
| 2-(3-fluorobenzyl)-1H-benzimidazole derivatives | Selected fungal strains | Good antifungal activities | researchgate.net |
Antiviral Research Pathways
The development of novel antiviral therapeutics is a continuous effort to combat a wide range of viral diseases. Imidazole derivatives have emerged as a promising scaffold in antiviral drug discovery. nih.gov For instance, a series of 2-(substituted phenyl)-1H-imidazole derivatives were evaluated for their antiviral activity against several virus strains, including vaccinia virus and herpes simplex virus. nih.gov
A metal complex, [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2, was found to inhibit the replication of the Dengue virus (DENV-2) with an IC50 value of 98.62 μg/mL. nih.gov Additionally, certain imidazole analogues have been investigated for their potential activity against the influenza virus. nih.gov
Anticancer Research Pathways
The imidazole scaffold is a key structural feature in various clinically used anticancer drugs. researchgate.net The electron-rich nature of the imidazole ring facilitates binding to diverse biological receptors at the molecular level, contributing to its anticancer applications. researchgate.net For example, dacarbazine, a carbonylimidazole, is used in the treatment of malignant melanoma. researchgate.net
Several mechanisms of action have been proposed for the anticancer effects of imidazole derivatives. Some benzimidazole (B57391) derivatives are known to act via DNA alkylation. nih.gov Others have been shown to be potent cytotoxic agents against various cancer cell lines, including lung and breast cancers. nih.gov For instance, a series of imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing good activity. researchgate.net
One study reported on a group of imidazoles linked with a thiazole moiety, with one compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, demonstrating potent activity against human gastric cancer cells with an IC50 value of 0.05 μM. nih.gov
Table 3: Anticancer Activity of Selected Imidazole Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Observed Activity (IC50) | Reference(s) |
|---|---|---|---|
| Imidazole-based N-phenylbenzamide derivative 4f | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 µM, 9.3 µM, 8.9 µM | researchgate.net |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Human gastric cancer) | 0.05 μM | nih.gov |
| Indazole derivative 6o | K562 (Chronic myeloid leukemia) | 5.15 µM | nih.gov |
| N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines (6h) | SNB-19 (CNS), OVCAR-8 (Ovarian), NCI-H40 (Lung) | Significant growth inhibition | acs.org |
Anti-Inflammatory Research Pathways
Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Imidazole derivatives have demonstrated notable anti-inflammatory effects in various experimental models. nih.gov
One of the key mechanisms through which imidazole compounds exert their anti-inflammatory effects is by modulating the activity of enzymes involved in the arachidonic acid metabolism pathway. nih.gov Additionally, some imidazole derivatives have been reported to interact with and modulate the activity of signaling pathways such as NF-κB, which can downregulate the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov The antioxidant properties of some imidazole-based Schiff base derivatives also contribute to their anti-inflammatory effects by scavenging reactive oxygen species. nih.gov
A study on Schiff's base imidazole derivatives showed their ability to attenuate the inflammatory response in a carrageenan-induced paw edema model. nih.gov
Antidiabetic Research Pathways
Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. nih.gov Upregulation of these enzymes is correlated with postprandial hyperglycemia. nih.gov
A novel set of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, which are structurally related to imidazoles, were designed and shown to exhibit considerable inhibitory activity toward both α-amylase and α-glucosidase enzymes. nih.gov One compound from this series exhibited potent α-glucosidase inhibitory activity with an IC50 of 5.76 µg/mL. nih.gov While direct studies on this compound are lacking, these findings suggest that the broader class of imidazole analogues holds promise for the development of new antidiabetic agents.
Antiparasitic Research Pathways
The quest for novel antiparasitic agents has led researchers to investigate the potential of 2-aminoimidazole derivatives. Analogues of this compound have shown promise in combating various parasitic infections.
A series of N-benzyl-1H-benzimidazol-2-amine derivatives, which are structurally similar to the subject compound, were synthesized and evaluated for their in vitro activity against different Leishmania species, the causative agents of leishmaniasis. nih.gov Two compounds from this series demonstrated significant antileishmanial activity with low cytotoxicity. nih.gov Notably, one of these compounds also exhibited inhibitory activity against recombinant L. mexicana arginase, a key enzyme in the parasite's metabolism, suggesting a potential mechanism of action. nih.gov
Furthermore, the broader class of imidazole derivatives has been explored for its antiparasitic properties. Studies on nitroimidazole carboxamides have demonstrated their efficacy against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov These findings highlight the potential of the imidazole scaffold as a source of new antiparasitic drugs. Research into nitroimidazopyrazinones has also shown promising antitrypanosomal activity. uq.edu.auresearchgate.net Additionally, a study on various imidazole derivatives, including bis-imidazoles and phenyl-substituted 1H-imidazoles, identified several compounds with high selectivity against Toxoplasma gondii. nih.gov
Table 1: Antiparasitic Activity of Selected Imidazole Analogues
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana, L. braziliensis, L. donovani | Micromolar activity against promastigotes and amastigotes, inhibition of L. mexicana arginase. | nih.gov |
| Nitroimidazole carboxamides | Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis | Potent activity against various strains, including metronidazole-resistant G. lamblia. | nih.gov |
| Nitroimidazopyrazinones | Trypanosoma species | Improved antitrypanosomal activity with biaryl side chains. | uq.edu.auresearchgate.net |
| Phenyl-substituted 1H-imidazoles | Toxoplasma gondii | High selectivity against the parasite versus host cells. | nih.gov |
Antitubercular Research Pathways
The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. Benzimidazole derivatives, including analogues of this compound, have been a focal point of this research.
A series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis. scielo.brresearchgate.net Several compounds in this series displayed significant antitubercular activity, with researchers suggesting that they may target the cytochrome bc1 complex. scielo.br Further studies on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides also revealed compounds with promising in vitro and in vivo antitubercular activity. nih.gov Some of these compounds were found to inhibit key mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov
The broader class of heterocyclic substituted benzimidazoles has also been investigated, with some analogues showing good antitubercular activity against the H37Rv strain of M. tuberculosis. scholarsresearchlibrary.com Research has also been conducted on 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives, which have demonstrated moderate anti-tuberculosis activity. samipubco.com
Table 2: Antitubercular Activity of Selected Benzimidazole Analogues
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 2-(Benzylthio)-1H-benzo[d]imidazoles | Mycobacterium tuberculosis H37Rv | Significant in vitro inhibitory activity, potential targeting of the cytochrome bc1 complex. | scielo.brresearchgate.net |
| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Mycobacterium tuberculosis H37Rv | In vitro and in vivo antitubercular activity, inhibition of isocitrate lyase, pantothenate synthetase, and chorismate mutase. | nih.gov |
| Heterocyclic substituted benzimidazoles | Mycobacterium tuberculosis H37Rv | Mild to good antitubercular activity. | scholarsresearchlibrary.com |
| 3-((1H-Benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | Mycobacterium tuberculosis H37Rv | Moderate anti-tuberculosis activity. | samipubco.com |
Antimalarial Research Pathways
The global fight against malaria requires the continuous development of new drugs to overcome resistance. The 2-aminoimidazole scaffold has been identified as a promising starting point for the discovery of novel antimalarials.
A series of 2-aminobenzimidazoles, which are close analogues of this compound, were designed and synthesized, demonstrating potent antimalarial activity. nih.gov Several of these molecules exhibited low nanomolar IC50 values against the 3D7 strain of Plasmodium falciparum and were also effective against drug-resistant strains. nih.gov These compounds showed low cytotoxicity against human cells and possessed favorable pharmaceutical properties. nih.gov
Other research has also highlighted the potential of benzimidazole derivatives as antimalarial agents. researchgate.net The versatility of the imidazole core is further demonstrated by the development of 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives, which have shown in vitro and in vivo antimalarial activity. nih.gov
Table 3: Antimalarial Activity of Selected Imidazole Analogues
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 2-Aminobenzimidazoles | Plasmodium falciparum (including drug-resistant strains) | Potent in vitro activity with low cytotoxicity and good pharmaceutical properties. | nih.gov |
| Benzimidazole derivatives | Plasmodium falciparum | Moderate antimalarial activity. | researchgate.net |
| 1,2,3-Triazole-2-amino-1,4-naphthoquinone derivatives | Plasmodium falciparum and P. berghei | In vitro and in vivo antimalarial activity. | nih.gov |
Antidepressant Research Pathways
The search for more effective and faster-acting antidepressants has led to the investigation of various heterocyclic compounds. Analogues of this compound have been explored for their potential to modulate key targets in the central nervous system.
One area of investigation has focused on N-substituted imidazole-5-carboxamides as analogues of the monoamine oxidase-A (MAO-A) inhibitor, moclobemide. brieflands.comresearchgate.net Several synthesized N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides were found to be more potent than moclobemide in the forced swimming test in mice, a common preclinical model of antidepressant activity. brieflands.comresearchgate.netnih.gov These findings suggest that the imidazole scaffold can serve as a viable replacement for the phenyl ring in moclobemide, leading to enhanced antidepressant-like effects. nih.gov
Table 4: Antidepressant Activity of N-Substituted Imidazole-5-Carboxamide Analogues
| Compound | Test Model | Key Findings | Reference |
|---|---|---|---|
| N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides (7a-c) | Forced swimming test in mice | More potent than moclobemide in reducing immobility time. | brieflands.comresearchgate.net |
Antihistaminic Research Pathways
The imidazole ring is a well-known component of histamine and many antihistaminic drugs. Research into analogues of this compound has explored their potential as histamine receptor antagonists.
A study focused on the development of brain-penetrating H1-antihistamines for the treatment of insomnia utilized the 2-aminobenzimidazole core. nih.gov By modifying the structure of the non-brain-penetrating antihistamine mizolastine, researchers were able to identify compounds with central nervous system activity. nih.gov This research highlights the potential of the 2-aminobenzimidazole scaffold in designing new antihistamines with specific properties. Additionally, other novel benzimidazole derivatives have been developed and shown to possess high H1 antihistaminic and antiallergic activity without significant effects on the central nervous or cardiovascular systems. google.com
Molecular Mechanisms of Action and Target Engagement
The diverse biological activities of this compound analogues can be attributed to their ability to interact with and modulate the function of various biological targets, primarily enzymes.
Enzyme Inhibition Profiles
The enzyme inhibitory activity of this class of compounds has been a significant area of investigation, revealing their potential to target key proteins involved in various diseases.
One notable analogue, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent inhibitor of ALK5 (TGF-β type I receptor kinase). nih.gov This enzyme is implicated in cancer and fibrotic diseases, and the compound demonstrated potent inhibitory effects in cellular assays. nih.gov
In the context of antioxidant activity, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which share the N-benzyl moiety, have been synthesized and tested for their ability to inhibit soybean lipoxygenase (LOX). mdpi.com The inhibitory activity was influenced by the substituents on the aryl ring, with fluorine-containing compounds showing significant potency. mdpi.com
Furthermore, substituted benzimidazole analogues have been identified as potential α-amylase inhibitors, which is relevant for the management of diabetes. nih.gov
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for therapeutic development. Imidazole-based compounds have shown significant promise as kinase inhibitors.
ALK5 Inhibition : Specific inhibition of the Activin receptor-like kinase 5 (ALK5), a transforming growth factor-beta (TGF-β) type I receptor, is a novel strategy for controlling cancer and fibrotic diseases. A deuterated analogue, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent ALK5 inhibitor, demonstrating a strong inhibitory effect in a cellular assay with an IC50 value of 3.5 ± 0.4 nM nih.gov.
Aurora Kinase Inhibition : Aurora kinases are key regulators of mitosis, and their overexpression in many human cancers makes them attractive oncology targets science.gov. A number of Aurora kinase inhibitors are in clinical development, many of which are pan-selective, inhibiting multiple isoforms (A, B, and C) science.govnih.gov. Imidazole-containing structures have been central to the development of these inhibitors. For instance, 2-aminobenzimidazoles, which are structurally related to 2-aminoimidazoles, have been identified as potent Aurora kinase inhibitors science.gov. Compound CYC116, a pyrimidine (B1678525) derivative, inhibits Aurora A and B with IC50 values of 44 nM and 19 nM, respectively nih.gov. Another potent pan-Aurora kinase inhibitor, AMG-900, inhibits Aurora A, B, and C with IC50 values of 5, 4, and 1 nM, respectively nih.gov.
VEGFR-2 Inhibition : The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Inhibition of the VEGF signaling pathway is therefore a valuable therapeutic strategy in oncology researchgate.net. A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were designed and identified as potent inhibitors of VEGFR-2 kinase researchgate.net. One compound in this series demonstrated the most potent inhibitory activity against VEGFR-2, with an IC50 of 0.03 μM researchgate.net. The inhibitor CYC116 also shows activity against VEGFR-2 with an IC50 of 69 nM nih.gov.
| Analogue Class/Compound | Target Kinase | IC50 Value |
|---|---|---|
| N-(3-fluorobenzyl)-imidazol-2-amine derivative | ALK5 | 3.5 ± 0.4 nM nih.gov |
| AMG-900 | Aurora A | 5 nM nih.gov |
| AMG-900 | Aurora B | 4 nM nih.gov |
| AMG-900 | Aurora C | 1 nM nih.gov |
| CYC116 | Aurora A | 44 nM nih.gov |
| CYC116 | Aurora B | 19 nM nih.gov |
| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative | VEGFR-2 | 0.03 µM researchgate.net |
| CYC116 | VEGFR-2 | 69 nM nih.gov |
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topology of DNA, making them critical targets for anticancer drugs nih.gov. Topoisomerase II inhibitors function by inducing double-strand DNA breaks, which ultimately leads to apoptosis in cancer cells mdpi.com.
A series of hybrid molecules combining imidazole-2-thione and acenaphthylenone scaffolds were synthesized and evaluated as dual DNA intercalators and topoisomerase II inhibitors nih.gov. The design aimed to integrate structural features for both DNA intercalation and enzyme inhibition. Within this series, compound 5h, a 4-(4-chlorophenyl)imidazole derivative, showed potent inhibitory activity against topoisomerase II, with an IC50 value of 0.34 μM, which is comparable to the well-known anticancer drug doxorubicin (IC50 = 0.33 μM) nih.gov. Another compound, 5b (a 4-phenyl-imidazole), displayed moderate activity with an IC50 of 0.54 μM nih.gov.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Compound 5h (4-(4-chlorophenyl)imidazole-2-thione derivative) | Topoisomerase II | 0.34 µM nih.gov |
| Compound 5b (4-phenyl-imidazole-2-thione derivative) | Topoisomerase II | 0.54 µM nih.gov |
| Doxorubicin (Reference) | Topoisomerase II | 0.33 µM nih.gov |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are mediators of inflammation brieflands.com. There are two main isoforms, COX-1, which is involved in physiological homeostasis, and COX-2, which is inducible and plays a role in pathological inflammation brieflands.com. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs brieflands.com.
A series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were designed as selective COX-2 inhibitors brieflands.com. Docking studies showed these compounds fit well within the COX-2 catalytic pocket brieflands.com. Biological evaluation revealed that all the designed compounds had significant COX-2 inhibitory activity, with IC50 values ranging from 0.7 to 3.6 µM, while their IC50 values for COX-1 were in the 78-138 µM range brieflands.com. The most potent compound, bearing a methoxy substituent (5b), had a COX-2 IC50 of 0.71 µM and a selectivity index of 115 brieflands.com. Similarly, certain tri-aryl imidazolone derivatives have demonstrated COX-2 selectivity nih.gov.
| Compound Series | Most Potent Analogue | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles brieflands.com | 5b (-OCH3 sub.) | >82 | 0.71 | 115 |
| Imidazo[2,1-b]thiazoles brieflands.com | 6a | >100 | 0.08 | >1250 |
| Tri-aryl imidazolones nih.gov | IVa (-OCH3 sub.) | 10.5 | 0.060 | 175 |
Cytochrome P450 Enzyme System Interactions as Inhibitors
The cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs and xenobiotics koreascience.kr. Inhibition of these enzymes is a primary cause of drug-drug interactions koreascience.kr. The imidazole moiety is known to interact with the heme iron of CYP enzymes, and many imidazole-containing drugs are potent inhibitors of this system nih.gov.
Studies on antifungal agents containing an imidazole moiety, such as clotrimazole, miconazole (B906), and ketoconazole, have demonstrated their potent and often selective inhibition of various CYP isoforms nih.gov. For example, clotrimazole and tioconazole are high-affinity inhibitors of CYP3A4, with Ki values of 0.02 µM nih.gov. Miconazole and sulconazole are potent inhibitors of CYP2C19, with Ki values of 0.05 µM and 0.008 µM, respectively nih.gov.
Conversely, strategic molecular design can mitigate this effect. The potent ALK5 inhibitor N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine was found to have a low potential for CYP-mediated interactions, with an IC50 value greater than 10 μM against a panel of CYP enzymes nih.gov.
| Imidazole Derivative | CYP Isoform | Inhibition Constant (Ki) |
|---|---|---|
| Sulconazole | CYP2C19 | 0.008 µM nih.gov |
| Sulconazole | CYP2C9 | 0.01 µM nih.gov |
| Clotrimazole | CYP3A4 | 0.02 µM nih.gov |
| Tioconazole | CYP3A4 | 0.02 µM nih.gov |
| Miconazole | CYP3A4 | 0.03 µM nih.gov |
| Miconazole | CYP2B6 | 0.05 µM nih.gov |
Cruzain Inhibition
Chagas disease, caused by the protozoan Trypanosoma cruzi, remains a major health issue in Latin America mdpi.com. Cruzain, the major cysteine protease of T. cruzi, is essential for the parasite's life cycle and is a validated target for drug discovery mdpi.comfrontiersin.org. The imidazole scaffold has served as a foundation for the development of potent cruzain inhibitors mdpi.com.
A combination of ligand- and structure-based drug design strategies has been used to investigate series of imidazole-based compounds as competitive and potent cruzain inhibitors mdpi.com. Molecular optimization of a lead compound resulted in a nanomolar inhibitor (10j) with an IC50 of 0.6 μM against cruzain and high activity against the intracellular form of the parasite (IC50 = 1.0 μM) frontiersin.org. Another study identified a potent carbamoyl imidazole inhibitor with a Ki value of 20 nM usp.br. More recently, novel pyrazole-imidazoline derivatives were developed, with compound 1k showing high activity against intracellular T. cruzi with an IC50 of 3.3 ± 0.2 µM nih.gov.
| Analogue Class/Compound | Inhibitory Activity |
|---|---|
| Cyclic Imide (10j) | IC50 = 0.6 µM frontiersin.org |
| Carbamoyl Imidazole (45) | Ki = 20 nM usp.br |
| Pyrazole-imidazoline (1k) | IC50 = 3.3 µM (anti-parasitic) nih.gov |
Receptor Modulation
The imidazole ring is a common pharmacophore in ligands for various neurotransmitter receptors, owing to its electronic characteristics and ability to participate in key binding interactions.
Serotonin and Neurotransmitter Receptors
The serotonergic system is deeply involved in regulating mood, emotion, and various physiological functions, making its receptors significant therapeutic targets for psychiatric disorders like depression nih.govaalto.fi. Imidazole-bearing pharmacophores have emerged as effective modulators of serotonergic systems aalto.finih.gov.
The 2-aminoimidazole group, in particular, has been identified as a valuable bioisostere for the amine function in serotonin receptor ligands nih.gov. The substitution of the primary amine in a known 5-HT6 receptor ligand with 2-aminoimidazole resulted in compounds with high potency and affinity for the 5-HT6 receptor nih.govresearchgate.net. One such compound, 4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine (24i), displayed high affinity for the 5-HT6 receptor and selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors researchgate.net.
| Analogue Class | Receptor Target | Key Finding |
|---|---|---|
| N-(1H-imidazol-2-yl)acylamides | 5-HT6 | High affinity and selectivity researchgate.net |
| Tricyclic benzoxazines | 5-HT1A/B/D | Potent antagonists nih.gov |
Interactions with DNA and Other Biomacromolecules
Beyond interacting with the active sites of enzymes and receptors, imidazole derivatives have been designed to target fundamental biological macromolecules like DNA and tubulin.
DNA Intercalation and G-quadruplex Stabilization
DNA Intercalation : Intercalating agents are molecules that can insert themselves between the base pairs of DNA, often leading to cellular damage and apoptosis, a mechanism exploited by several anticancer drugs nih.gov. A series of imidazole-2-thiones linked to an acenaphthylenone scaffold were designed as DNA intercalators. Fluorescence probe studies demonstrated that several of these compounds, including 5b, 5e, 5h, and 5j, could induce potent damage in calf thymus DNA (ctDNA), confirming their intercalating ability nih.gov.
G-quadruplex Stabilization : G-quadruplexes (G4) are four-stranded DNA secondary structures that form in guanine-rich sequences nih.gov. These structures are implicated in the regulation of key cellular processes, and their stabilization by small molecules can impair DNA replication, making them attractive anticancer targets nih.govnih.gov. Bisbenzimidazole-based compounds, which share structural similarities with benzyl-imidazoles, have been investigated for their interaction with G-quadruplex DNA researchgate.net.
Tubulin Binding
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs mdpi.com. Several series of imidazole-based compounds have been developed as potent inhibitors of tubulin polymerization that bind to the colchicine binding site.
A series of 2-aryl-4-benzoyl-imidazoles (ABI) were shown to work by competitively binding to the colchicine site in the α/β tubulin dimer, disrupting tubulin polymerization nih.gov. The most active compound in this series (5da) had an average IC50 of 15.7 nM in antiproliferative assays nih.gov. Similarly, 1-substituted-2-aryl imidazoles (SAI) were developed based on the structure of combretastatin A-4. These compounds showed potent antiproliferative activities, with compound 3X exhibiting an average IC50 of approximately 100 nM and demonstrating effective inhibition of tubulin polymerization researchgate.netnih.gov.
| Analogue Class | Key Compound | Antiproliferative Activity (Average IC50) | Mechanism |
|---|---|---|---|
| 2-Aryl-4-Benzoyl Imidazoles (ABI) | 5da | 15.7 nM nih.gov | Inhibition of tubulin polymerization nih.gov |
| 1-Substituted-2-Aryl Imidazoles (SAI) | 3X | ~100 nM researchgate.netnih.gov | Inhibition of tubulin polymerization researchgate.netnih.gov |
| 1-(Diarylmethyl)-1H-imidazoles | - | Potent antiproliferative activity | Targets colchicine binding site nih.gov |
Modulation of Cellular Signaling Pathways
Analogues of this compound have been identified as potent modulators of key cellular signaling pathways, which are often dysregulated in diseases such as cancer and fibrosis. A notable example is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a critical role in cell growth, differentiation, and extracellular matrix production. Its overactivation is a hallmark of various fibrotic diseases and advanced cancers.
One specific analogue, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been synthesized and identified as a potent inhibitor of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5). nih.gov Specific inhibition of ALK5 is a targeted strategy for controlling the progression of these diseases. nih.gov In cellular assays, this compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 3.5 ± 0.4 nM, indicating high potency. nih.gov This inhibitory action on the ALK5 receptor effectively blocks the downstream signaling cascade, representing a significant mechanism of action for this class of compounds.
Furthermore, studies on other imidazole derivatives have shown their capability to interfere with additional signaling pathways. For instance, certain novel imidazole derivatives have been shown to downregulate the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, in myeloid leukemia cell lines. nih.gov This interference with proliferative and survival pathways suggests a broader potential for these compounds in oncological applications.
Table 1: Inhibition of ALK5 by a this compound Analogue
| Compound | Target | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | ALK5 (TGF-β Type I Receptor) | 3.5 ± 0.4 nM |
Immunological Process Modulation
The imidazole scaffold is associated with significant immunomodulatory effects. While direct studies on this compound are limited, the broader class of imidazole derivatives is known to influence inflammatory responses. dovepress.com The modulation of the immune system can be achieved by altering the production and activity of cytokines, which are key mediators of inflammation. nih.gov
For example, some antimicrobial agents with structural similarities have been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are central to the inflammatory cascade and are often targeted in anti-inflammatory therapies. Conversely, these agents can enhance the production of IL-2, a cytokine that promotes the growth and activity of T and B lymphocytes, suggesting a complex and selective modulation of the immune response. nih.gov The anti-inflammatory activities of imidazole derivatives point towards their potential to regulate these immunological processes, which could be beneficial in treating various inflammatory conditions. dovepress.com
Antioxidant Mechanisms
Several analogues of this compound exhibit notable antioxidant properties, which are critical for mitigating cellular damage caused by oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov Imidazole-containing compounds can act as antioxidants through various mechanisms.
One key mechanism is the scavenging of free radicals. Studies on 2-imidazolones and 2-imidazolthiones, which are structurally related to 2-aminoimidazoles, have demonstrated their ability to react with and neutralize stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH). nih.gov While 2-imidazolthiones showed reactivity comparable to known antioxidants like uric acid, 2-imidazolones also reacted, albeit at a slower rate. nih.gov
Specific Anti-inflammatory Cellular Mechanisms (e.g., inhibition of neutrophils degranulation, reactive oxygen species generation)
The anti-inflammatory effects of imidazole derivatives are linked to specific cellular mechanisms that dampen the inflammatory response. A significant mechanism is the inhibition of processes associated with neutrophils, which are key players in acute inflammation. dovepress.com
Research indicates that imidazole derivatives can inhibit neutrophil degranulation. dovepress.com This process involves the release of cytotoxic and pro-inflammatory molecules stored in neutrophil granules, which, if excessive, can lead to tissue damage. By preventing degranulation, these compounds can reduce the harmful effects of an overactive neutrophil response.
In addition to inhibiting degranulation, these compounds also target the generation of reactive oxygen species (ROS) by neutrophils. dovepress.com During inflammation, neutrophils produce a "respiratory burst," generating large amounts of ROS to kill pathogens. nih.gov However, this can also cause oxidative damage to host tissues. Imidazole compounds can scavenge these ROS, thereby providing a protective anti-inflammatory effect. nih.govnih.gov For instance, various imidazole compounds have been shown to be effective scavengers of singlet molecular oxygen, a highly reactive form of oxygen. nih.gov This dual action of inhibiting both degranulation and ROS generation underscores the potential of this compound analogues as anti-inflammatory agents.
Structure-Activity Relationship (SAR) Investigations
Understanding the relationship between the chemical structure of these analogues and their biological activity is paramount for designing more potent and selective therapeutic agents. SAR studies have focused on how substitutions on both the fluorobenzyl group and the imidazole ring impact their pharmacological effects.
Influence of Fluorobenzyl Substitution on Biological Efficacy
The substitution pattern on the aromatic rings of imidazole-based compounds is a critical determinant of their biological activity. The presence and position of a fluorine atom on the benzyl (B1604629) substituent, as in this compound, can significantly influence the molecule's properties.
Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity. nih.govacs.org For instance, studies on fluoro-substituted benzimidazoles have shown that single-site fluorination on a phenyl ring can enhance metabolic stability without negatively impacting molecular recognition at the target receptor. nih.govacs.org In some cases, fluoro-substitution has been shown to result in compounds with potent antiproliferative activity against various cancer cell lines. researchgate.net Specifically, the position of the fluorine atom is crucial; for example, in one series of anti-inflammatory compounds, a chlorine atom (another halogen) in the meta position (equivalent to the 3-position) on an aniline ring was found to improve both analgesic and anti-inflammatory properties. dovepress.com This suggests that the 3-fluoro substitution in this compound is likely a key feature for its biological efficacy, potentially by modulating its electronic properties and metabolic profile.
Systematic Exploration of Imidazole Ring Substitutions on Target Binding Affinities
The imidazole ring itself offers multiple sites for modification, and substitutions at these positions can dramatically alter target binding and biological activity. SAR studies on 2-aminoimidazoles and related structures have provided valuable insights.
For 2-aminoimidazole derivatives, substitutions at the N1, C4, and C5 positions have been systematically explored. The nature of the substituent at the N1-position was found to have a major effect on the biofilm inhibitory activity of 4(5)-phenyl-2-aminoimidazoles. nih.gov Similarly, the substitution pattern on an aryl group at the C4(5)-position also significantly impacts activity. nih.gov For instance, the introduction of electron-withdrawing groups on a 4-aryl ring of 2-heteroaryl-4-arylimidazoles led to a significant improvement in potency at the NPY5 receptor. nih.gov
In the context of kinase inhibitors, substitutions on the core heterocyclic structure are critical for achieving potency and selectivity. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors, adding a carbonitrile group at the C5-position of the pyrimidine core maintained potent CDK9 inhibitory activity. acs.org This highlights that even small modifications to the core ring system can fine-tune the interaction with the biological target. These findings underscore the importance of systematic exploration of the imidazole ring substitutions to optimize the binding affinities of this compound analogues for their specific molecular targets.
Table 2: SAR Summary for Imidazole Derivatives
| Substitution Site | Observation | Impact on Biological Activity |
|---|---|---|
| Benzyl Ring (e.g., 3-Fluoro) | Halogen substitution can enhance metabolic stability and binding. nih.govacs.org | Potentially increases potency and improves pharmacokinetic profile. |
| Imidazole N1-Position | The nature of the N1-substituent has a major effect on activity. nih.gov | Modulates overall biological effect (e.g., anti-biofilm activity). |
| Imidazole C4/C5-Position | Aryl group substitutions significantly impact potency. Electron-withdrawing groups can increase activity. nih.govnih.gov | Improves target binding affinity and potency. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org For analogues of this compound, QSAR studies are instrumental in predicting the biological potency of novel derivatives and elucidating the physicochemical properties that govern their activity. These models are developed by correlating molecular descriptors—numerical representations of molecular properties—with experimental biological data.
The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural properties. The process involves the creation of a dataset of analogues with known activities, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, and the generation and validation of a mathematical model. mdpi.com
Research on related 2-aminoimidazole and benzimidazole scaffolds has demonstrated the utility of QSAR in predicting various biological activities, including antibacterial and receptor antagonism. nih.govnih.gov For instance, a study on 2-aminobenzimidazole derivatives as H3-antagonists revealed a parabolic dependence of receptor affinity (pKi) on lipophilicity (log P), indicating an optimal lipophilicity for activity. nih.gov Similarly, QSAR analyses of 1-substituted benzimidazoles against Pseudomonas aeruginosa have successfully predicted antibacterial activity using a combination of physicochemical, steric, electronic, and structural descriptors. nih.gov
The development of a robust QSAR model for this compound analogues would typically involve the descriptors outlined in the table below.
| Descriptor Category | Examples of Descriptors | Potential Influence on Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic interactions, hydrogen bonding capacity, and reaction tendencies with the biological target. |
| Steric | Molecular volume, Surface area, Molar refractivity | Influences the fit of the molecule within the binding site of the target protein. |
| Hydrophobic | LogP, Hydrophobic surface area | Affects membrane permeability, solubility, and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index, Kier & Hall indices | Describes the branching and shape of the molecule, which can impact receptor binding. |
| Quantum Chemical | Total energy, Heat of formation | Provides insights into the stability and reactivity of the molecule. |
The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. mdpi.com Once validated, the model can be employed to predict the activity of untested analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency and streamlining the drug discovery process.
Elucidation of Pharmacophoric Features Critical for Activity
Pharmacophore modeling is a cornerstone of ligand-based drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For analogues of this compound, elucidating the critical pharmacophoric features provides a qualitative understanding of the key molecular interactions with the biological target.
A pharmacophore model is an abstract representation of the key steric and electronic features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
Studies on related 2-aminoimidazole derivatives have successfully employed pharmacophore modeling to understand their binding modes. For example, in the development of 2-aminoimidazole derivatives as adenosine A3 receptor antagonists, a receptor-based modeling study was performed to explore the possible binding modes of these compounds. nih.gov Such studies help in identifying the key interaction points within the receptor's binding pocket.
For the this compound scaffold, a hypothetical pharmacophore model could be constructed based on its structural components and their likely interactions with a biological target. The key features are detailed in the table below.
| Pharmacophoric Feature | Corresponding Structural Moiety | Putative Interaction with Target |
| Aromatic Ring | 3-Fluorobenzyl group | π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket. |
| Hydrogen Bond Donor | Amino group at the 2-position of the imidazole ring | Formation of hydrogen bonds with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor | Nitrogen atoms of the imidazole ring | Engagement in hydrogen bonding with donor groups on the target protein. |
| Hydrophobic Feature | Benzyl group | Occupation of a hydrophobic pocket within the binding site. |
| Halogen Bond Donor | Fluorine atom on the benzyl ring | Potential for halogen bonding with electron-rich atoms in the binding site. |
The generation of a pharmacophore model for this compound analogues would involve aligning a set of active compounds and extracting the common chemical features. This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired biological activity. Furthermore, understanding the pharmacophoric requirements is crucial for designing new analogues with enhanced potency and selectivity.
Computational and in Silico Approaches in the Study of 1 3 Fluorobenzyl 1h Imidazol 2 Amine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. ajchem-a.com By simulating the binding process, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ajchem-a.com
For imidazole (B134444) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. arabjchem.orgnih.gov For instance, studies on various imidazole-based compounds have revealed strong binding affinities toward specific enzymes or receptors, with binding energies often ranging from -7.5 to -10.5 kcal/mol, indicating stable interactions. nih.gov While specific docking studies detailing the interactions of 1-(3-Fluorobenzyl)-1H-imidazol-2-amine with a particular receptor are not extensively detailed in the provided results, the general methodology is widely applied to similar molecules to screen for potential activities. The process involves preparing a 3D structure of the ligand and docking it into the active site of a target protein to evaluate its binding mode and energy. arabjchem.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, HOMO-LUMO Analysis, NBO Analysis)
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. ijstr.org Density Functional Theory (DFT) is a popular method for these calculations, offering a good balance between accuracy and computational cost. ijstr.orgresearchgate.net
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo electronic transitions. ijstr.org A smaller energy gap suggests higher reactivity. These calculations can identify sites within the this compound molecule that are prone to electrophilic or nucleophilic attack. researchgate.net
| Computational Method | Application in Studying this compound | Key Parameters Calculated |
| DFT (B3LYP) | Optimization of molecular geometry, calculation of vibrational frequencies. | Bond lengths, bond angles, thermodynamic parameters. ijstr.orgresearchgate.net |
| HOMO-LUMO Analysis | Determination of electronic stability and reactivity sites. | HOMO energy, LUMO energy, Energy gap (ΔE). ijstr.org |
| NBO Analysis | Analysis of intramolecular charge transfer and hyperconjugative interactions. | Second-order delocalization energies (E(2)). ijstr.org |
| MESP/ESP Plots | Identification of sites for electrophilic and nucleophilic attack. | Molecular Electrostatic Potential values. researchgate.net |
Cheminformatics Tools and Databases for Compound Design and Property Prediction
Cheminformatics combines computational methods with chemical information to support drug design and discovery. Various tools and databases are employed to design novel compounds, predict their physicochemical properties, and assess their drug-likeness. For a compound like this compound, cheminformatics can be used to:
Analyze Structural Analogs : Search large chemical databases for structurally similar compounds with known biological activities.
Predict ADMET Properties : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to filter out candidates with unfavorable profiles.
Pharmacophore Modeling : Develop a pharmacophore model based on the structural features essential for biological activity, which can then be used to search for new, structurally diverse compounds with similar activity.
Virtual Screening Methodologies for De Novo Lead Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This method is a cost-effective alternative to high-throughput screening. For identifying new leads based on the this compound scaffold, virtual screening could be employed in several ways:
Ligand-Based Virtual Screening : This approach uses the structure of a known active compound (like an imidazole derivative) to find other molecules in a database with similar shapes or physicochemical properties. nih.gov
Structure-Based Virtual Screening : If the 3D structure of the biological target is known, docking can be used to screen large compound libraries to find molecules that fit well into the binding site.
Collaborative virtual screening initiatives have been successful in exploring proprietary compound libraries from multiple sources to rapidly expand on initial hits and improve properties like antiparasitic activity. nih.gov
Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics
While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. ajchem-a.com MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. ajchem-a.comresearchgate.net
For a complex of this compound with a target protein, an MD simulation could:
Assess Complex Stability : By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the binding is stable. ajchem-a.com
Analyze Intermolecular Interactions : Track the persistence of hydrogen bonds and other key interactions throughout the simulation.
Calculate Binding Free Energy : More advanced calculations can provide a more accurate estimation of the binding affinity.
Studies on similar heterocyclic compounds have used MD simulations of up to 100 nanoseconds to confirm the stability of docking poses and analyze dynamic interactions with the target receptor. ajchem-a.com
Analytical and Characterization Methodologies in Imidazole Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
No specific spectroscopic data (NMR, FTIR, MS, UV-Vis) for 1-(3-Fluorobenzyl)-1H-imidazol-2-amine could be located in the reviewed sources.
Chromatographic Techniques for Reaction Monitoring and Product Purification
No specific chromatographic data (TLC, HPLC) for this compound could be located in the reviewed sources.
Future Directions and Emerging Research Avenues for 1 3 Fluorobenzyl 1h Imidazol 2 Amine Analogues
Rational Design and Development of Novel Therapeutic Agents with Enhanced Potency
The rational design of new analogues of 1-(3-Fluorobenzyl)-1H-imidazol-2-amine is a key strategy for enhancing therapeutic potency. This approach relies on understanding the structure-activity relationships (SAR) that govern how chemical modifications to the molecule influence its biological activity. The imidazole (B134444) ring itself, with its electron-rich character, readily binds to various enzymes and receptors. nih.govnih.gov The design process often involves modifying substituents on the imidazole core to optimize interactions with the target protein.
One advanced strategy involves the strategic incorporation of deuterium (B1214612) at sites prone to metabolic breakdown. For instance, a novel ALK5 inhibitor, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was synthesized by introducing deuterium to enhance its pharmacokinetic profile. researchgate.netnih.gov This modification resulted in a compound with potent inhibitory effects in cellular assays (IC50 = 3.5 ± 0.4 nM) and high oral bioavailability in mice (F = 67.6%). researchgate.netnih.gov
Future design efforts will likely focus on modifying the benzyl (B1604629) and amine groups of the parent compound to explore new binding interactions and enhance target specificity. nih.gov Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can guide these modifications to maximize potency and minimize off-target effects. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Imidazole-Based Compounds
| Molecular Modification | Rationale | Expected Outcome |
|---|---|---|
| Deuteration of Metabolic "Soft Spots" | Reduce the rate of metabolic breakdown (cytochrome P450 oxidation). | Improved pharmacokinetic properties, such as increased half-life and oral bioavailability. researchgate.netnih.gov |
| Substitution on the Phenyl Ring | Alter electronic properties and steric bulk to optimize binding pocket interactions. | Enhanced binding affinity and selectivity for the target protein. scielo.br |
| Modification of the Imidazole Core | Introduce additional functional groups to form new hydrogen bonds or other interactions. | Increased potency and potential for novel mechanisms of action. nih.gov |
| Bioisosteric Replacement of the Imidazole Ring | Replace the imidazole with another heterocycle (e.g., triazole) to improve metabolic stability or other properties. | Enhanced metabolic stability and therapeutic effects. acs.org |
Strategies for Overcoming and Mitigating Drug Resistance Mechanisms
Drug resistance is a significant challenge in the treatment of many diseases, including cancer and infectious diseases. nih.govmdpi.com Imidazole-based drugs, particularly antifungals, can face resistance through mechanisms such as mutations in the target enzyme (e.g., lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene) or increased expression of drug efflux pumps. nih.govoup.com
Future strategies for analogues of this compound will need to anticipate and counteract these resistance mechanisms. One approach is to design compounds that can bypass the common modes of resistance. This could involve developing molecules that bind to the target in a novel way, making them less susceptible to resistance-conferring mutations. biotech-asia.org
Another promising strategy is the development of multimodal agents that have more than one mechanism of action. acs.org For example, the antifungal miconazole (B906) is unique among azoles because it not only inhibits ergosterol (B1671047) synthesis but also increases intracellular reactive oxygen species, leading to fungicidal activity. proquest.com Designing analogues with such dual-action capabilities could make it more difficult for pathogens to develop resistance. Furthermore, combination therapy, where an imidazole-based compound is co-administered with another agent, can create a synergistic effect that overcomes resistance.
Table 2: Potential Strategies to Mitigate Drug Resistance
| Strategy | Mechanism | Example Application |
|---|---|---|
| Target Modification | Design inhibitors that bind to a different site or conformation of the target protein. | Developing analogues that are effective against mutated forms of enzymes like Erg11/Cyp51. oup.com |
| Efflux Pump Inhibition | Co-administer the drug with an agent that blocks the efflux pumps responsible for removing the drug from the cell. | Overcoming resistance in bacterial strains by maintaining a high intracellular drug concentration. nih.gov |
| Multi-Targeting/Dual-Action | Create a single molecule that acts on multiple targets or through multiple pathways. | Designing compounds that both inhibit a key enzyme and induce oxidative stress, similar to miconazole. proquest.com |
| Host-Directed Therapy | Target host cell pathways that are essential for pathogen replication, bypassing pathogen-specific resistance mechanisms. | Inhibiting human dihydroorotate (B8406146) dehydrogenase (DHODH) to impair viral replication. researchgate.net |
Exploration of Polypharmacology and Multi-Targeting Approaches in Disease Treatment
Polypharmacology, the concept of designing drugs that interact with multiple targets, is gaining traction as a strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net The imidazole scaffold is well-suited for this approach due to its structural versatility, which allows for the creation of derivatives that can bind to several targets simultaneously. nih.govresearchgate.net
For analogues of this compound, a multi-targeting approach could involve designing molecules that inhibit multiple protein kinases involved in a cancer signaling pathway or that target different pathological mechanisms in Alzheimer's disease, such as Aβ aggregation and tau phosphorylation. nih.govbenthamscience.com This strategy can lead to enhanced therapeutic efficacy and may also help to reduce the likelihood of drug resistance. nih.gov
The development of such multi-target-directed ligands requires a deep understanding of the disease pathology and the involved biological networks. Computational tools and systems biology approaches are crucial for identifying the optimal combination of targets to pursue for a given disease. frontiersin.org
Application of Imidazole-Based Compounds as Molecular Probes in Biological Systems
Beyond their therapeutic potential, imidazole-based compounds are increasingly being developed as molecular probes for biological research and diagnostics. bohrium.com Their intrinsic fluorescence properties and ability to be functionalized make them ideal candidates for creating sensors that can detect specific ions, molecules, or changes in the cellular environment, such as pH. rsc.orgnih.govrsc.org
Analogues of this compound could be modified to serve as fluorescent probes. For instance, by conjugating the imidazole core to a fluorophore, it is possible to create sensors for bioimaging applications. nih.govrsc.org These probes can be designed to "turn on" or change color in the presence of a specific analyte, allowing for the visualization of biological processes in living cells and organisms. nih.govresearchgate.net Researchers have successfully developed imidazole-based probes for detecting mercury ions, changes in lysosomal pH, and picric acid. rsc.orgnih.govresearchgate.net
These molecular tools are invaluable for studying disease mechanisms, identifying new drug targets, and screening for new therapeutic compounds. The development of two-photon imaging probes based on imidazole derivatives further enhances their utility, enabling deeper tissue penetration and reduced phototoxicity in live imaging studies. nih.gov
Table 3: Applications of Imidazole-Based Molecular Probes
| Probe Type | Analyte/Target | Application |
|---|---|---|
| Fluorescent Chemosensor | Metal Cations (e.g., Hg²⁺, Cu²⁺, Ag⁺) | Detection of heavy metal contamination in environmental and biological samples. bohrium.comrsc.orgresearchgate.net |
| pH-Sensitive Probe | H⁺ (pH changes) | Imaging of pH variations within specific cellular organelles like lysosomes. nih.gov |
| Nitroaromatic Sensor | Picric Acid | Selective detection of explosive compounds. rsc.org |
| Bioimaging Probe | Cellular Organelles (e.g., lysosomes, cytoplasm) | Visualizing subcellular structures and processes in living cells using fluorescence microscopy. nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
In silico approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can be used to predict the binding affinity of new compounds, screen large virtual libraries, and understand the molecular basis of drug-target interactions. nih.govmdpi.comacs.org These computational tools help prioritize which molecules to synthesize and test in the lab, saving significant time and resources. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 1-(3-Fluorobenzyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, fluorobenzyl halides (e.g., 3-fluorobenzyl chloride) may react with imidazole derivatives under controlled pH (8–10) and temperature (60–80°C) to form the target compound . Optimization includes:
- Catalyst Selection : Use of bases like K₂CO₃ to deprotonate intermediates.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization to achieve >95% purity .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzyl protons at δ 5.3–5.5 ppm; imidazole C-2 amine at δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀FN₃: calc. 191.09, observed 191.08) .
- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
- Methodological Answer :
- Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for receptors like serotonin or dopamine transporters .
- Enzyme Inhibition : Kinetic assays (IC₅₀ determination) against targets such as cytochrome P450 isoforms .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to evaluate baseline toxicity .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-fluorobenzyl group influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Steric Effects : The fluorine atom’s small size minimizes steric hindrance, enabling efficient binding to hydrophobic pockets in enzymes or receptors .
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the imidazole ring’s acidity (pKa ~6.5), enhancing hydrogen-bonding potential. Computational modeling (e.g., DFT) quantifies these effects .
- Comparative Studies : Replace 3-fluorobenzyl with 4-fluorobenzyl or non-fluorinated analogs to isolate electronic contributions .
Q. What strategies resolve contradictions in reported sorption data for imidazole derivatives in environmental studies?
- Methodological Answer : Contradictions arise from soil type variability (e.g., organic matter content) and experimental conditions. Standardization includes:
- Freundlich Isotherm Fitting : Log Kf values (e.g., 1.8–2.3 for tropical soils) normalize sorption affinity across studies .
- Soil Pre-Treatment : Lyophilization and sieving (<2 mm) to reduce heterogeneity .
- Metabolite Interference : Co-analysis of metabolites (e.g., guanidine-olefin) via HPLC-MS to account for degradation .
Q. How can unexpected by-products during synthesis (e.g., N-demethylation or diarylation) be mitigated?
- Methodological Answer :
- Mechanistic Insight : Monitor reaction intermediates via LC-MS to detect pathways like amine demethylation .
- Condition Optimization : Lower reaction temperatures (40–50°C) and use protecting groups (e.g., Boc for amines) to suppress side reactions .
- Catalytic Control : Transition-metal catalysts (e.g., Pd/C) enhance selectivity for the desired product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
